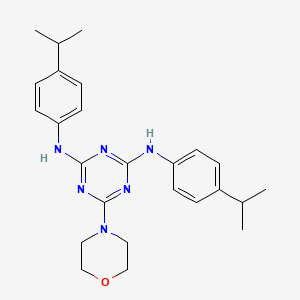![molecular formula C21H19ClF3N3O2 B2722490 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide CAS No. 956368-31-3](/img/structure/B2722490.png)
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as Saflufenacil, a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Synthesis Analysis
The synthesis of this compound involves several steps including condensation, acylation, cyclization, and hydrolysis . The condensation reaction was carried out at 4045℃ for 5 h, and in which the ethanol was used as solvent . During acylation, TEA was used as acid-capturer, trifluoroacetyl chloride was used to replace phosgene as acylating reagent . The cyclization reaction was carried out in a mixed solvent of methanol and water .Molecular Structure Analysis
The molecular weight of the compound is 228.56 . The linear formula is C6H4ClF3N2O2 .Chemical Reactions Analysis
The compound can undergo several chemical reactions. For instance, it can be functionalized at the 5-position by lithiation in flow followed by trapping in batch with a series of electrophiles .It has a melting point of 200-202 . The compound is a white to yellow solid or semi-solid or liquid .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and structural characterization of pyrazole derivatives, including those related to N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide. Studies such as those by Hassan et al. (2014) detail the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, established through elemental analysis and spectral data, highlighting their potential cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
Research into the biological activities of pyrazole derivatives has identified potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, Bhat et al. (2016) synthesized a series of pyrazole derivatives exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, supported by in silico molecular docking studies (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Chemical and Pharmaceutical Applications
Further research has explored the use of pyrazole derivatives in chemical and pharmaceutical contexts, such as corrosion inhibitors for metals and potential PET agents for imaging in cancers. Yadav et al. (2015) investigated pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant efficiency and suggesting a mechanism involving adsorption on the metal surface (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H302-H312-H315-H319-H332-H335 , suggesting that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Properties
IUPAC Name |
N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O2/c1-13-4-6-14(7-5-13)20(29)28(15-8-10-16(30-3)11-9-15)12-17-18(21(23,24)25)26-27(2)19(17)22/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKPYOWTWCLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=C(N(N=C2C(F)(F)F)C)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
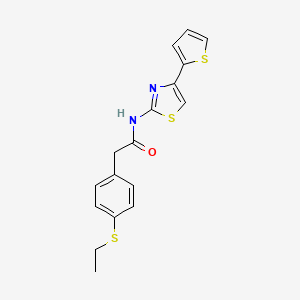

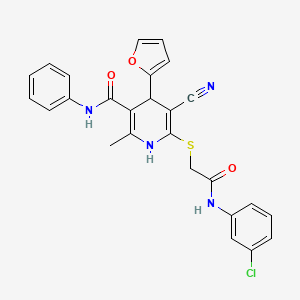
![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

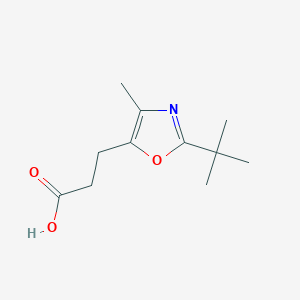
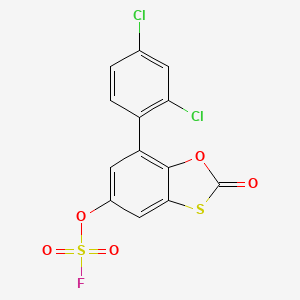
![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)
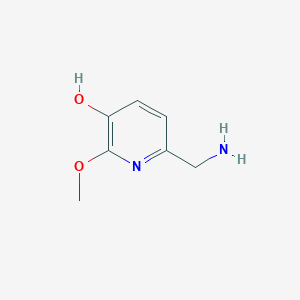
![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

